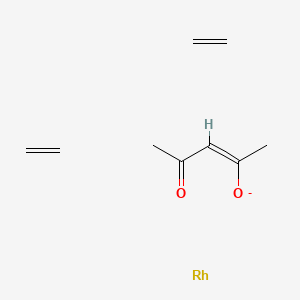![molecular formula C80H128O9 B13401848 4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate](/img/structure/B13401848.png)
4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane and its related compounds are a group of cycloalkanes with various substituents. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. These compounds are known for their unique chemical properties due to the presence of multiple substituents and functional groups .
Métodos De Preparación
The preparation of these compounds typically involves synthetic routes that include the formation of cyclohexane rings followed by the introduction of various substituents. The reaction conditions often require specific catalysts and reagents to achieve the desired substitutions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
These compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific substituents and reaction conditions .
Aplicaciones Científicas De Investigación
These compounds have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In biology and medicine, they may be studied for their potential therapeutic effects or as models for understanding biological processes. In industry, they can be used in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. The presence of multiple substituents can influence their reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Compared to other similar compounds, these cycloalkanes are unique due to their specific substituents and the resulting chemical properties. Similar compounds include other cycloalkanes with different substituents, such as cyclopentane and cycloheptane. The uniqueness of these compounds lies in their specific arrangement of substituents and the resulting chemical behavior .
Propiedades
Fórmula molecular |
C80H128O9 |
|---|---|
Peso molecular |
1233.9 g/mol |
Nombre IUPAC |
4-(ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate |
InChI |
InChI=1S/C16H26.C14H24O2.C14H22O2.C14H20O2.C13H22O.C9H14O2/c1-6-13(4)10-15-8-7-14(5)16(11-15)9-12(2)3;1-5-15-10-16-14-7-6-12(4)13(9-14)8-11(2)3;2*1-5-14(15)16-13-7-6-11(4)12(9-13)8-10(2)3;1-5-14-13-7-6-11(4)12(9-13)8-10(2)3;1-7-2-3-9(11)6-8(7)4-5-10/h9,12,15H,4-8,10-11H2,1-3H3;8,11,14H,4-7,9-10H2,1-3H3;8,10,13H,4-7,9H2,1-3H3;5,8,10,13H,1,4,6-7,9H2,2-3H3;8,10,13H,4-7,9H2,1-3H3;4,9-11H,1-3,5-6H2 |
Clave InChI |
QKGWKVLGQGJPAZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)CC1CCC(=C)C(=CC(C)C)C1.CCC(=O)OC1CCC(=C)C(=CC(C)C)C1.CCOCOC1CCC(=C)C(=CC(C)C)C1.CCOC1CCC(=C)C(=CC(C)C)C1.CC(C)C=C1CC(CCC1=C)OC(=O)C=C.C=C1CCC(CC1=CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


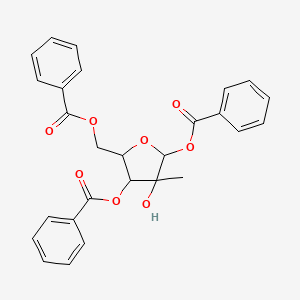
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)
![5-[(2,2-Dimethylhydrazinyl)methylideneamino]-2-oxopentanoic acid](/img/structure/B13401778.png)
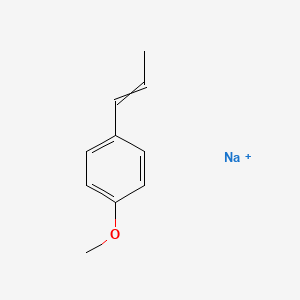
![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)
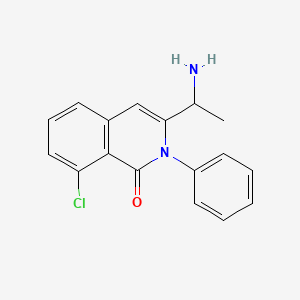
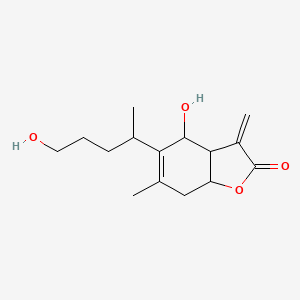

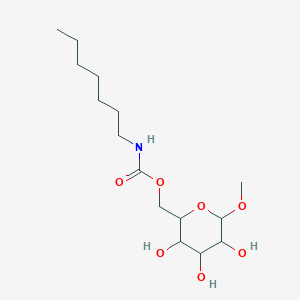
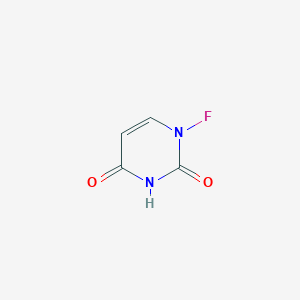
![4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13401840.png)
